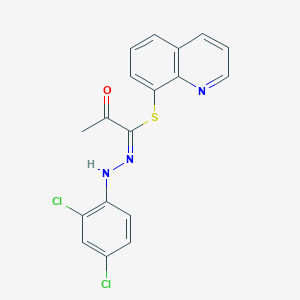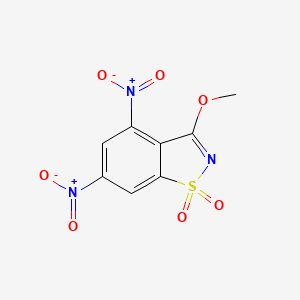![molecular formula C24H20N2O2S2 B11520004 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B11520004.png)
2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole is a complex organic compound featuring two benzoxazole moieties connected via a sulfanyl bridge. Benzoxazoles are heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzoxazole derivatives through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions . The key steps include:
Formation of 1,3-Benzoxazole: Cyclization of 2-aminophenol with carboxylic acids.
Thioether Formation: Reaction of the benzoxazole derivative with a suitable thiol compound to introduce the sulfanyl group.
Coupling Reaction: The final step involves coupling the intermediate with another benzoxazole derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzoxazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways. The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazole: A simpler analog with similar structural features but lacking the sulfanyl bridge.
2-Mercaptobenzoxazole: Contains a thiol group, offering different reactivity compared to the sulfanyl group.
Benzothiazole: Another heterocyclic compound with sulfur, but with different electronic properties and applications.
Uniqueness
2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole is unique due to its dual benzoxazole structure connected by a sulfanyl bridge, providing distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where such structural features are advantageous.
Properties
Molecular Formula |
C24H20N2O2S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-2,5-dimethylphenyl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H20N2O2S2/c1-15-11-18(14-30-24-26-20-8-4-6-10-22(20)28-24)16(2)12-17(15)13-29-23-25-19-7-3-5-9-21(19)27-23/h3-12H,13-14H2,1-2H3 |
InChI Key |
MSPIIJJPNIGEII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3O2)C)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11519921.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B11519925.png)
![N'-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11519933.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B11519940.png)
![(5E)-1-(3,4-dichlorophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519952.png)
![1-methyl-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carbonitrile](/img/structure/B11519959.png)
![2-methoxy-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11519970.png)
![4-Chloro-N'-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B11519978.png)
![5-(4-tert-butylphenyl)-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11519985.png)

![N-[(2Z)-4-(4-bromophenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11520013.png)
![5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11520015.png)
![2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11520020.png)
